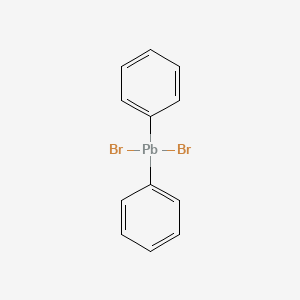

Plumbane, dibromodiphenyl-

Description

Historical Perspectives on Organolead Compounds and Their Scientific Significance

The study of organolead chemistry dates back to 1858 with the first synthesis of an organolead compound, hexaethyldilead (Pb₂(C₂H₅)₆). chemeurope.comwikipedia.org This discovery opened a new chapter in organometallic chemistry, which investigates compounds containing at least one metal-carbon bond. wiley-vch.de Throughout the 20th century, the scientific significance of organolead compounds grew substantially, largely driven by the industrial application of tetraethyllead (B6334599) as an anti-knock agent in gasoline. wikipedia.orgresearchgate.net This application spurred extensive research into the synthesis, properties, and reactivity of various organolead compounds. researchgate.net

The core of organolead chemistry is the carbon-lead (C-Pb) bond. Lead, being in Group 14 of the periodic table like carbon, is typically tetravalent in these compounds. chemeurope.comwikipedia.org However, the C-Pb bond is significantly weaker and longer than its counterparts in lighter elements of the same group (C-C, C-Si, C-Ge, C-Sn). wikipedia.org For instance, the C-Pb bond in tetramethyllead (B1204573) is about 222 pm with a dissociation energy of approximately 204 kJ/mol, making it considerably less stable than the C-Sn bond in tetramethyltin. wikipedia.org This inherent weakness of the C-Pb bond leads to its easy homolytic cleavage, forming free radicals, a property that was central to its function as a radical initiator in anti-knocking applications. chemeurope.comwikipedia.org The interest in these compounds was also fueled by the discovery that their thermal decomposition generates free radicals, which found use in various chemical processes. researchgate.net Despite their utility, the toxicity of lead has led to a significant decline in the large-scale application of organolead compounds, shifting the focus of research towards more specialized and academic pursuits. wikipedia.orgchemicalbull.com

Evolution of Research on Plumbane (B1204880) Derivatives

Plumbane (PbH₄), the simplest lead hydride, is a thermodynamically unstable and poorly characterized gas. wikipedia.org Its derivatives, however, form a vast and historically significant class of compounds. The evolution of research on plumbane derivatives can be traced from the early synthesis of simple tetraalkyl and tetraaryl compounds to more complex, functionalized molecules.

Initial research focused heavily on tetraalkyllead compounds, like tetraethyllead, due to their widespread use. nih.gov The synthesis of these compounds was often achieved through the reaction of a Grignard reagent with a lead(II) halide, such as lead(II) chloride. chemeurope.comwikipedia.org Over time, research expanded to include a variety of organic substituents beyond simple alkyl groups. Arylplumbanes, for instance, were found to be valuable reagents in certain coupling reactions for synthesizing sterically crowded biaryls, being more reactive than their organotin equivalents. wikipedia.org

The field also saw the development of organolead halides, a category to which dibromodiphenylplumbane belongs. These compounds, with the general formula R₂PbX₂, serve as important intermediates in organometallic synthesis. Research into organolead(IV) compounds has revealed that their tetrahedral geometry can be influenced by organic ligands with coordinating functionalities, leading to hypervalent structures. nsf.govallenpress.com For example, replacing a phenyl group with a more electronegative halide atom, such as chlorine or bromine, enhances the Lewis acidity of the lead center, making it more susceptible to coordination. nsf.govallenpress.com

More recent research in the broader field of lead chemistry has shifted towards materials science, particularly with the investigation of organolead halide perovskites for applications in solar cells. osti.govscielo.org.mxaps.org However, it is crucial to note that in these materials, the organic component is typically an ammonium (B1175870) cation and there are no direct lead-carbon bonds, distinguishing them from true organolead compounds like dibromodiphenylplumbane. nsf.govallenpress.com The study of classical organolead compounds with direct Pb-C bonds has become a more specialized area of research, partly due to the environmental and health concerns associated with lead. chemicalbull.comnih.gov

Positioning of Dibromodiphenylplumbane within Contemporary Organometallic Chemistry Studies

In the landscape of modern organometallic chemistry, dibromodiphenylplumbane occupies a niche position. While the broader field of organometallic chemistry continues to expand, with significant focus on catalysis, materials science, and the development of sustainable chemical processes, research specifically targeting traditional organolead compounds has become less prevalent. allenpress.comsolubilityofthings.com The toxicity of lead compounds has steered much of the research focus towards less hazardous alternatives. wikipedia.orgchemicalbull.com

Consequently, the study of organolead chemistry, including compounds like dibromodiphenylplumbane, is now often situated in a more fundamental academic context rather than in applied research for large-scale industrial processes. allenpress.com Dibromodiphenylplumbane serves as a model compound for studying the properties and reactivity of diorganodihaloplumbanes. Its structure, featuring both aryl and halide substituents, allows for investigations into the electronic and steric effects on the lead center.

Research on related organolead halides suggests that compounds like dibromodiphenylplumbane would primarily be of interest as synthetic intermediates. For example, they can potentially be used in transmetalation reactions or as precursors for the synthesis of other organolead derivatives. The presence of the two phenyl groups and two bromo groups provides a balance of stability and reactivity, making it a potentially useful, though under-explored, reagent in specialized organic synthesis.

The study of such compounds contributes to a deeper understanding of the fundamental properties of heavy main-group elements, trends in bond strengths, Lewis acidity, and hypercoordination within Group 14. wikipedia.orgallenpress.com While not at the forefront of high-impact applications, the chemistry of dibromodiphenylplumbane and its analogues remains relevant for comparative studies within organometallic chemistry and for the education of chemists in the diverse reactivity patterns of the elements. wiley.com

Data Tables

Table 1: Chemical Identity of Dibromodiphenylplumbane

| Identifier | Value |

|---|---|

| Chemical Name | Plumbane, dibromodiphenyl- |

| Synonyms | Diphenyllead dibromide |

| CAS Number | 3124-29-6 |

| Molecular Formula | C₁₂H₁₀Br₂Pb |

| Molecular Weight | 521.21 g/mol |

Table 2: Computed Properties of Dibromodiphenylplumbane

| Property | Value |

|---|---|

| Heavy Atom Count | 15 |

| Rotatable Bond Count | 2 |

| Complexity | 174 |

| Covalently-Bonded Unit Count | 1 |

Properties

CAS No. |

3124-29-6 |

|---|---|

Molecular Formula |

C12H10Br2Pb |

Molecular Weight |

521 g/mol |

IUPAC Name |

dibromo(diphenyl)plumbane |

InChI |

InChI=1S/2C6H5.2BrH.Pb/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |

InChI Key |

HUFBGSAPHMBMBT-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for Dibromodiphenylplumbane and Analogous Organolead Species

Advanced Synthetic Routes for Organolead Compounds

The synthesis of organolead compounds, particularly those with aryl ligands, leverages established organometallic reactions. The formation of the core diphenyllead moiety is typically achieved through methods that create stable carbon-lead bonds, which can then be subjected to halogenation.

Utilization of Grignard Reagents in Organolead Synthesis

A primary and widely used method for creating aryl-lead bonds involves the use of Grignard reagents. wikipedia.orgloc.gov These organomagnesium compounds are powerful nucleophiles capable of alkylating or arylating metal halides. scribd.com In the context of diphenylplumbane synthesis, the reaction typically proceeds by first synthesizing a tetra-aryl precursor, tetraphenyllead (B147485), from the reaction of phenylmagnesium bromide with lead(II) chloride. acs.orgacs.org

4 C₆H₅MgBr + 2 PbCl₂ → (C₆H₅)₄Pb + Pb + 4 MgBrCl

This precursor, tetraphenyllead, can then be treated with hydrogen chloride to yield triphenyllead chloride and, subsequently, diphenyllead dichloride. acs.org Diphenyllead dibromide is formed through analogous halogenation steps. The stability of the resulting diaryl lead dihalides is noted to be less than their germanium or tin counterparts. loc.govscribd.com

Electrophilic Aromatic Substitution Approaches

An alternative route to forming aryl-lead bonds is through electrophilic aromatic substitution (SₑAr). wikipedia.org This method involves the direct plumbylation of an aromatic ring with a potent lead(IV) electrophile. osti.gov The most common reagent for this purpose is lead tetraacetate (Pb(OAc)₄). wikipedia.org

In a typical electrophilic plumbylation, an arene compound reacts with lead tetraacetate, substituting a hydrogen atom on the aromatic ring with a lead triacetate group. wikipedia.org For example, anisole (B1667542) reacts with lead tetraacetate to form p-methoxyphenyllead triacetate. wikipedia.org The reaction can be accelerated by the presence of strong acids like dichloroacetic acid, which can form a more reactive lead(IV) intermediate. wikipedia.org While this method is effective for introducing a lead group onto an aromatic ring, its application to form diaryl species like dibromodiphenylplumbane is less direct and often involves subsequent steps to replace the acetate (B1210297) ligands and add a second phenyl group. Evidence suggests that for some plumbylation reactions, the mechanism follows an Sₑ2 pathway.

Non-Nascent Mechanisms in Plumbane (B1204880) Synthesis

While the synthesis of dibromodiphenylplumbane relies on the methods described above, research into the synthesis of the parent hydride, plumbane (PbH₄), has uncovered alternative mechanisms. Studies on plumbane generation have identified a non-nascent hydrogen mechanism. nih.gov This mechanism was investigated in a dichromate system using a flow injection hydride generator. nih.gov The findings indicated that plumbane generation occurred concurrently with a redox reaction, and its yield was dependent on the acid concentration. nih.gov This led to the deduction that the formation of plumbane proceeds via an induced or catalytic reaction pathway driven by the redox process, rather than by reaction with nascent (newly formed) hydrogen. nih.gov Such non-nascent mechanisms were first reported for plumbane synthesis in 2005. numberanalytics.comnih.gov

Precursor Chemistry and Ligand Design Strategies in Dibromodiphenylplumbane Formation

The successful synthesis of dibromodiphenylplumbane is highly dependent on the choice of precursors and the design of the ligand sphere around the lead atom. The stability and reactivity of the intermediates are dictated by these factors.

As established, tetraphenyllead is a key precursor in the most common synthetic routes. acs.orgacs.org Its relative stability allows for its isolation and subsequent controlled conversion. The direct precursor to the target compound's derivatives is often diphenyllead dichloride, which can be prepared from tetraphenyllead. acs.org Diphenyllead dichloride itself is a versatile precursor for a variety of other diphenyllead compounds through ligand exchange reactions. For instance, it can be reacted with benzoyl(thiobenzoyl)methane in the presence of aqueous ammonia (B1221849) to form bis(benzoyl-thiobenzoyl-methanato-O,S)diphenyl lead. researchgate.net The purity of this precursor is critical, and it is often recrystallized from solvents like ethanol (B145695) before use. researchgate.net

Ligand design plays a crucial role in the structural chemistry of the final organolead compound. The steric and electronic properties of the ligands attached to the lead(IV) center determine the coordination geometry and intermolecular interactions. Research on related diphenyllead(IV) and triphenyllead(IV) compounds shows that bulky phenyl groups significantly influence the final structure. nih.gov For example, the steric demand of the phenyl ligands can prevent the formation of three-dimensional metal-organic frameworks (MOFs), leading instead to the formation of one-dimensional chain structures. nih.gov In a synthesized organolead(IV) dimethylarsinate, the structure consists of chains with alternating chloride and arsinate (B1236438) bridges between lead atoms. nih.gov The nature of the halide or other coordinating ligands also impacts the stability and reactivity of the complex. Studies on phenyllead halide adducts with hexamethylphosphoramide (B148902) (HMPA) show that the degree of dissociation of the adducts in solution depends on the specific halide present. capes.gov.br

Optimization of Reaction Conditions for Enhanced Synthetic Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield of the desired product and minimizing side reactions. numberanalytics.comnih.gov For the synthesis of dibromodiphenylplumbane, optimization focuses on the key steps: the formation of the tetraphenyllead precursor via Grignard reaction and its subsequent selective halogenation.

The yield of tetraphenyllead from the Grignard reaction can be significantly influenced by reaction parameters. While initial methods reported yields of around 50%, procedural modifications have been found to increase the yield to as high as 83%. acs.org

Table 1: Optimization of Grignard Reaction for Tetraphenyllead Synthesis

| Parameter | Condition | Effect on Yield/Selectivity | Reference |

| Solvent | Ethereal solvents (e.g., Diethyl Ether, THF) | Essential for stabilizing the Grignard reagent. numberanalytics.com Anhydrous conditions are critical to prevent destruction of the reagent. numberanalytics.comrsc.org | numberanalytics.comrsc.org |

| Temperature | Low to moderate temperatures (-78°C to 0°C) | Minimizes side reactions and enhances selectivity. numberanalytics.comnumberanalytics.com Higher temperatures can lead to decreased yield. numberanalytics.com | numberanalytics.comnumberanalytics.com |

| Reactant Ratio | Controlled addition of Grignard reagent | A 1:1 ratio is a key focus for optimization in competitive consecutive reactions to achieve mono-addition where desired. mit.edu | mit.edu |

| Reaction Time | Optimized for specific reactants | Can significantly impact both yield and selectivity. numberanalytics.com | numberanalytics.com |

| Initiation | Use of activators (e.g., iodine) | Often necessary to overcome the passivating magnesium oxide layer and start the reaction. rsc.org | rsc.org |

This table presents generalized optimization parameters for Grignard reactions, which are applicable to the synthesis of the tetraphenyllead precursor.

Selectivity is paramount in the conversion of tetraphenyllead to the desired dihalo-derivative. The reaction between tetraphenyllead and hydrogen chloride (HCl) can be controlled to selectively produce either triphenyllead chloride or diphenyllead dichloride. acs.org By carefully managing the stoichiometry and reaction conditions, such as temperature and time, the cleavage of the phenyl-lead bonds can be halted at the desired substitution level. For example, treating tetraphenyllead with HCl in a chloroform (B151607) solution can yield approximately 75% triphenyllead chloride, with the remaining unreacted tetraphenyllead being recoverable. acs.org Further reaction under more forcing conditions would lead to the formation of the dichloride. This demonstrates how reaction control directly influences product selectivity.

Elucidation of Reaction Mechanisms and Reactive Intermediates of Dibromodiphenylplumbane

Mechanistic Pathways in Organolead Compound Transformations

Organolead compounds, including dibromodiphenylplumbane, undergo several fundamental types of reactions. These transformations are dictated by factors such as the polarity and strength of the C–Pb bond, the nature of the substituents on the lead atom, and the reaction conditions.

Nucleophilic substitution at the lead center is a common reaction pathway for organolead halides like dibromodiphenylplumbane. In these reactions, a nucleophile attacks the electrophilic lead atom, leading to the displacement of one or both bromide leaving groups. youtube.comibchem.com The mechanism can proceed through pathways analogous to the well-known Sₙ1 and Sₙ2 reactions in carbon chemistry, depending on the substrate, nucleophile, and solvent. libretexts.orgchemguide.co.uk

For dibromodiphenylplumbane (Ph₂PbBr₂), the reaction involves the attack of a nucleophile (Nu⁻) on the lead(IV) center. The process can be stepwise, with the substitution of the two bromide ions occurring sequentially.

General Reaction Scheme: Ph₂PbBr₂ + Nu⁻ → [Ph₂PbBr(Nu)] + Br⁻ [Ph₂PbBr(Nu)] + Nu⁻ → Ph₂Pb(Nu)₂ + Br⁻

The reaction is driven by the formation of a more stable product, where the nucleophile forms a stronger bond with the lead atom compared to the lead-bromine bond. A variety of nucleophiles can be employed, leading to a diverse range of diphenyllead derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions with Dibromodiphenylplumbane

| Nucleophile (Reagent) | Product | Reaction Type |

| Hydroxide (OH⁻) | Diphenyllead dihydroxide (Ph₂Pb(OH)₂) | Hydrolysis |

| Alkoxide (RO⁻) | Diphenyllead dialkoxide (Ph₂Pb(OR)₂) | Alkoxylation |

| Thiolate (RS⁻) | Diphenyllead dithiolate (Ph₂Pb(SR)₂) | Thiolation |

| Organolithium (RLi) | Diphenyldialkyl/arylplumbane (Ph₂PbR₂) | Alkylation/Arylation |

| Grignard Reagent (RMgX) | Diphenyldialkyl/arylplumbane (Ph₂PbR₂) | Alkylation/Arylation |

Transmetalation is a fundamental process in organometallic chemistry that involves the transfer of an organic ligand from one metal to another. wikipedia.orgresearchgate.net For aryl organolead compounds, this reaction is a key step in many synthetic applications, particularly in cross-coupling reactions. wikipedia.orgchemeurope.com The general form of a transmetalation reaction is:

M₁–R + M₂–X → M₁–X + M₂–R

In the context of dibromodiphenylplumbane, transmetalation can occur where another, more electropositive metal transfers an organic group to the lead center, displacing a bromide. Conversely, the phenyl group can be transferred from lead to another metal, a process often utilized in catalysis. wikipedia.org The thermodynamics of the reaction often favor the transfer of the organic group to the more electronegative metal. wikipedia.org

These reactions are pivotal in the synthesis of sterically hindered biaryls, where organolead compounds are often more reactive than their organotin counterparts. chemeurope.com

Organolead compounds can participate in addition reactions with unsaturated substrates like alkenes and alkynes. A notable example is oxyplumbation, where an organolead species, typically an organolead alkoxide or acetate (B1210297), adds across a double bond. wikipedia.org The general reaction involves the addition of a Pb-O moiety to a polar alkene.

While dibromodiphenylplumbane does not directly undergo oxyplumbation, it can serve as a precursor to the necessary reactive species. For instance, substitution of the bromide ligands with acetate or alkoxide groups can generate a species capable of participating in such additions. The mechanism is believed to proceed through the formation of a cyclic intermediate, which then undergoes further transformation. researchgate.net The process is valuable for creating functionalized cyclic compounds and can be part of complex domino reaction sequences. researchgate.net

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.deallen.in In organolead chemistry, rearrangements can occur in reactive intermediates that are generated during a reaction, thereby influencing the structure of the final product. wikipedia.orgchemeurope.com These reactions are often triggered by the formation of an unstable intermediate, such as a carbocation, which rearranges to a more stable form. allen.in

For reactions involving dibromodiphenylplumbane, intermediates formed via substitution or addition pathways could potentially undergo rearrangements like:

1,2-Hydride or Alkyl Shifts: Occur in carbocation intermediates to form a more stable carbocation.

Claisen-type Rearrangements: An analogy to the Claisen rearrangement has been noted in the reactions of aryllead compounds with phenols, where an ortho-alkylation of the phenol (B47542) occurs. wikipedia.orgchemeurope.com

The propensity for rearrangement depends on the stability of the intermediates and the reaction conditions. Understanding these potential pathways is essential for predicting and controlling the formation of specific isomers in reactions involving organolead compounds.

Table 2: Common Rearrangement Types in Organic Chemistry

| Rearrangement Type | Migrating Group | Driving Force |

| Wagner-Meerwein | Alkyl, Aryl, Hydride | Formation of a more stable carbocation |

| Pinacol | Alkyl, Aryl | Formation of a stable carbonyl group from a diol |

| Claisen | Allyl vinyl ether | Formation of a stable C=O bond |

| Beckmann | Alkyl, Aryl | Formation of an amide from an oxime |

Addition Reactions and Oxyplumbation Mechanisms[5],[2],

Characterization and Reactivity of Organolead Reactive Intermediates

The reactions of dibromodiphenylplumbane often proceed through short-lived, highly reactive intermediates. These species, which include free radicals and plumbylenes, are typically not isolated but are characterized through spectroscopic methods or trapping experiments. wikipedia.orgthermofisher.in

A key feature of organolead chemistry is the relative weakness of the carbon-lead bond. wikipedia.orgchemeurope.com This weakness facilitates the homolytic cleavage of the C–Pb bond under thermal or photochemical conditions, generating free radicals. scispace.comresearchgate.net The formation of these radical species is the basis for the use of some organolead compounds as radical initiators. wikipedia.orgchemeurope.com

C-Pb Bond Dissociation Energy:

The dissociation energy for the C-Pb bond in tetramethyllead (B1204573) is approximately 204 kJ/mol. chemeurope.com

In a dibromodiphenylplumbane system, radical formation could occur through the cleavage of the phenyl-lead bond:

Ph₂PbBr₂ → Ph• + •Pb(Ph)Br₂

The generation of phenyl radicals (Ph•) or lead-centered radicals can initiate subsequent radical chain reactions. The presence of these intermediates can be confirmed by techniques like Electron Spin Resonance (ESR) spectroscopy or by observing the formation of products characteristic of radical processes. The ease of formation of these radicals underscores the compound's potential utility in radical-mediated synthesis, but also contributes to its thermal instability. Organolead compounds are known to form a variety of reactive intermediates, including lead free radicals. thermofisher.infishersci.sethermofisher.com

Plumbylenes and Their Disproportionation Pathways

Plumbylenes, which are divalent lead compounds with the general formula R₂Pb, are crucial reactive intermediates in the chemistry of organolead compounds. Diphenylplumbylene, specifically, can be generated from dibromodiphenylplumbane. These species are analogous to carbenes and feature a lead atom with a lone pair of electrons and two substituents. jyu.fiuni-bonn.de The reactivity of plumbylenes is largely dictated by the presence of a vacant 6p orbital and a lone pair in the 6s valence shell. acs.org

Unstabilized plumbylenes are generally transient and highly reactive. jyu.fi In the absence of sterically demanding substituents, they exhibit a strong tendency to undergo disproportionation, a redox process where the divalent lead species is converted into other oxidation states. jyu.firesearchgate.net This reaction is often driven by heat or light and results in the formation of elemental lead (Pb(0)) and tetravalent lead (Pb(IV)) compounds. jyu.fiacs.orgnih.gov The inert pair effect suggests that the divalent state should be thermodynamically more stable; however, kinetic instability often dominates without sufficient steric protection. jyu.fi

The primary pathway to prevent disproportionation is through kinetic stabilization. This is achieved by using very bulky ligands that sterically hinder the approach of other molecules, thereby preventing the aggregation and subsequent decomposition pathways that lead to disproportionation. jyu.firesearchgate.net For instance, the first stable plumbylene, [((CH₃)₃Si)₂CH]₂Pb, was isolated by employing large bis(trimethylsilyl)methyl groups. jyu.fi Conversely, less sterically protected diarylplumbylenes are often unstable in solution at ambient temperatures. jyu.fi The thermal stability of plumbylenes can be significantly enhanced by designing backbones with large steric bulk, which effectively hinders these redox decomposition pathways. researchgate.net

The disproportionation of plumbylenes can be considered a significant decomposition route. For example, the thermal decomposition of a phosphino-stabilized plumbylene at 80-100 °C results in the precipitation of metallic lead alongside cyclic phosphorus compounds, demonstrating a reductive elimination process at the Pb(II) center. nih.gov Another example is the photochemical disproportionation of dialkylstannylenes, the tin analogues of plumbylenes, which suggests a similar reactivity pattern for lead. acs.org

Table 1: Examples of Plumbylenes and Their Stability

| Compound/Ligand Type | Formula | Stability/Reactivity Notes | Citation |

| Bis(trimethylsilyl)methyl | [((CH₃)₃Si)₂CH]₂Pb | The first isolated stable plumbylene; kinetically stabilized by bulky ligands. | jyu.fi |

| Diaryl (less bulky) | Sn(C₆H₂-2,4,6-Ph₃)₂ | A stannylene analogue that is unstable in solution at room temperature. | jyu.fi |

| N-heterocyclic plumbylene (NHPb) | rac-N², N³-di-tert-butylbutane-2,3-diamido lead(II) | Exhibits high thermal stability (onset >150 °C) due to bulky amido moieties. | researchgate.net |

| Divinylplumbylene | (MeIPrCH)₂Pb | Thermally unstable in both solution and solid state at room temperature. | uni-bonn.de |

| Phosphino-stabilized | L-Pb-PCO | Undergoes thermal decomposition at 80-100 °C, leading to disproportionation and formation of Pb(0). | nih.gov |

Plumbylidines as Ligands to Other Metals

Plumbylidines are compounds featuring a one-coordinate lead atom, analogous to carbynes (R-C≡). When coordinated to a metal center (M), they form plumbylidyne complexes, which can be described with a metal-lead multiple bond (M≡Pb-R). The synthesis and characterization of stable transition metal plumbylidyne complexes represent a significant advancement in the organometallic chemistry of heavier main-group elements. researchgate.netresearchgate.net Lead is generally considered the least likely group 14 element to form multiple bonds, making these compounds particularly noteworthy. nih.gov

The synthesis of plumbylidyne complexes has been achieved through several routes. One method involves the oxidative addition of halo-plumbylenes to low-valent transition metal precursors. For example, reacting cis-[Mo(N₂)₂(PMe₃)₄] with the dimeric aryl-bromo-plumbylene [(Pb(Br)R)₂] yields the terminal plumbylidyne complex trans-[Br(PMe₃)₄Mo≡PbR] (where R = C₆H₃-2,6-Trip₂, Trip = 2,4,6-iPr₃C₆H₂). researchgate.netrsc.org A similar approach has been used to synthesize tungsten-plumbylidyne complexes. researchgate.netjyu.firsc.org Another successful strategy is the metathesis reaction between a diplumbyne (B12590815) (RPb≡PbR) and a dinuclear metal carbonyl. jyu.fiescholarship.org This method has been used to create complexes where a plumbylidyne moiety bridges a cobalt carbonyl cluster. jyu.fiescholarship.org

The nature of the metal-lead bond in these complexes has been a subject of theoretical and experimental investigation. Structural characterization by X-ray crystallography reveals a nearly linear M-Pb-C arrangement in terminal plumbylidyne complexes, which is indicative of a triple bond. rsc.org This contrasts sharply with the strongly bent geometry found in related metalloplumbylene complexes that feature M-Pb single bonds. rsc.org Density-functional theory (DFT) calculations support the presence of a strong M≡Pb triple bond, composed of one σ and two π components. acs.org For heavier plumbylidyne complexes, such as those of lead, electrostatic interactions contribute more significantly to the bond energy compared to the orbital (covalent) interactions. acs.orgacs.org

Plumbylidyne ligands can coordinate to metals in different ways. While terminal coordination is common, bridging modes have also been identified. In the complex Co₄(CO)₉(PbAr)₂, the plumbylidyne moiety (PbAr) acts as a bridge across either an edge or a face of a Co₄ carbonyl cluster. jyu.fiescholarship.org The reactivity of these complexes is an emerging area of study, including plumbylidyne ligand transfer reactions between different metal centers. uni-bonn.deresearchgate.net

Table 2: Selected Transition Metal Plumbylidyne Complexes

| Complex | Metal Center(s) | Synthesis Route | Key Structural/Spectroscopic Data | Citation |

| trans-[Br(PMe₃)₄Mo≡PbR] | Mo | Oxidative addition | Linear Mo-Pb-C geometry | researchgate.net |

| trans-[X(PMe₃)₄W≡PbR] (X=Cl, Br) | W | Oxidative addition | First examples of W≡Pb triple bonds | researchgate.netjyu.fi |

| Co₄(CO)₉(PbR)₂ | Co | Metathesis of diplumbyne with Co₂(CO)₈ | Plumbylidyne moiety bridges a Co₄ cluster | jyu.fiescholarship.org |

| Mn(CO)₅(PbR) | Mn | Metathesis of diplumbyne with Mn₂(CO)₁₀ | Features a Mn-Pb single bond | jyu.fiescholarship.org |

| [Cp(CO)₂Mo≡PbR] | Mo | Cross-metathesis | Mo-Pb distance: 2.5143(2) Å; Mo-Pb-C angle: 175.03(7)° | rsc.org |

| R = Terphenyl ligand such as -C₆H₃-2,6-Trip₂ or -C₆H₃-2,6-(C₆H₂-2,4,6-iPr₃)₂ |

Advanced Spectroscopic and Structural Elucidation Techniques for Dibromodiphenylplumbane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution and the solid state. ceitec.cz It operates by probing the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. organicchemistrydata.org For dibromodiphenylplumbane, NMR is indispensable for confirming the presence and characteristics of the diphenyl ligands attached to the lead center.

One-dimensional ¹H and ¹³C NMR are fundamental tools for characterizing the organic moieties in organometallic compounds. aip.org The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus; signals are generally shifted downfield (higher ppm values) when adjacent to electron-withdrawing groups. oregonstate.edulibretexts.org

In the ¹H NMR spectrum of dibromodiphenylplumbane, the protons on the two phenyl rings give rise to signals in the aromatic region, typically between 6.5 and 8.0 ppm. Due to the influence of the electropositive lead atom and the electronegative bromine atoms, the ortho-, meta-, and para-protons are electronically distinct and are expected to appear as complex multiplets. The integration of these signals would correspond to the 10 total protons of the two phenyl groups.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. oregonstate.edu A typical proton-decoupled ¹³C NMR spectrum for dibromodiphenylplumbane would show four distinct signals for the phenyl carbons, as the two rings are chemically equivalent. These correspond to the ipso-carbon (the carbon directly bonded to the lead atom), the two ortho-, the two meta-, and the single para-carbon. The chemical shifts are influenced by the lead-bromine center and the substitution pattern on the aromatic ring. libretexts.org Quaternary carbons, such as the ipso-carbon, often show weaker signals. oregonstate.edu

Table 1: Representative NMR Chemical Shifts for Phenyl Ligands in Organometallic Complexes Note: Specific experimental data for dibromodiphenylplumbane is not readily available in public databases. The following table provides typical, representative chemical shift ranges for phenyl groups attached to a metal center, based on established principles.

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Expected Characteristics for Dibromodiphenylplumbane |

| ¹H | ortho, meta, para | 6.5 - 8.0 | Complex multiplets due to spin-spin coupling. |

| ¹³C | ipso-C | 140 - 170 | Signal may be broadened or show coupling to ²⁰⁷Pb. Often has a low intensity. |

| ¹³C | ortho-C | 130 - 140 | Affected by the inductive and magnetic effects of the PbBr₂ group. |

| ¹³C | meta-C | 125 - 135 | Generally less affected by the substituent compared to ortho and para positions. |

| ¹³C | para-C | 120 - 130 | Chemical shift reflects the electronic effect of the PbBr₂ group transmitted through the ring. |

This interactive table is based on general principles of NMR spectroscopy. oregonstate.edulibretexts.orgoregonstate.edu

While 1D NMR provides foundational data, advanced NMR experiments are necessary to resolve complex structures and dynamics. For dibromodiphenylplumbane, techniques such as 2D NMR and solid-state NMR (ssNMR) can offer deeper insights.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can unambiguously assign the proton and carbon signals of the phenyl rings.

COSY would reveal the coupling relationships between adjacent protons (ortho to meta, etc.).

HSQC correlates each carbon atom with its directly attached proton(s), confirming the assignment of ortho, meta, and para C-H pairs. ceitec.cz

HMBC shows correlations between carbons and protons over two or three bonds, which can help to confirm the quaternary ipso-carbon assignment through its correlation with the ortho-protons. ceitec.cz

Solid-State NMR (ssNMR): This technique is invaluable for studying the structure of materials in their crystalline form. For organolead compounds, ²⁰⁷Pb ssNMR is particularly powerful as it directly probes the lead center. np-mrd.org The chemical shift of ²⁰⁷Pb is highly sensitive to the coordination environment and the nature of the halides attached, allowing for differentiation between various lead species. Advanced ssNMR techniques could provide information on the Pb-C and Pb-Br bond lengths and angles within the crystal lattice. oregonstate.edunp-mrd.org

¹H NMR and ¹³C NMR for Ligand and Aromatic Ring Characterization[10],

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, which are specific to the types of chemical bonds and their arrangement. libretexts.orglibretexts.org Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that together provide a comprehensive vibrational fingerprint of a compound. mdpi.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. pitt.eduupi.edu A key requirement for a vibration to be IR-active is that it must cause a change in the molecule's dipole moment. libretexts.org The FTIR spectrum of dibromodiphenylplumbane is characterized by vibrations of the phenyl rings and the lead-halogen and lead-carbon bonds.

The phenyl group vibrations give rise to several characteristic bands:

Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region. umd.edu

Aromatic C=C stretching: A series of bands between 1600 cm⁻¹ and 1450 cm⁻¹.

C-H out-of-plane bending: Strong absorptions in the 900-675 cm⁻¹ region, which are characteristic of the substitution pattern on the benzene (B151609) ring. upi.edu

The vibrations involving the heavy lead atom occur at much lower frequencies, in the far-infrared region:

Pb-C (phenyl) stretching: Expected in the 250-200 cm⁻¹ range.

Pb-Br stretching: Asymmetric and symmetric stretches are expected at frequencies below 200 cm⁻¹.

Table 2: Key Infrared (FTIR) Absorption Bands for Dibromodiphenylplumbane Note: The assignments for the low-frequency Pb-C and Pb-Br modes are based on data from analogous organolead halide compounds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium to Strong |

| C-H Out-of-Plane Bend | 900 - 675 | Strong |

| Pb-C (Phenyl) Stretch | ~220 | Medium |

| Pb-Br Asymmetric Stretch | ~160 | Strong |

This interactive table is based on established group frequencies for aromatic compounds and data for related organometallic species. upi.eduumd.edu

Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR. mdpi.com A vibration is Raman-active if it causes a change in the polarizability of the molecule's electron cloud. upi.edu This often means that symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum, produce strong signals in the Raman spectrum.

For dibromodiphenylplumbane, Raman spectroscopy is particularly useful for observing:

Symmetric Phenyl Ring Vibrations: A strong, sharp band for the symmetric "breathing" mode of the phenyl ring typically appears around 1000 cm⁻¹. urfu.ru

Pb-C Symmetric Stretching: The symmetric stretch of the two Pb-C bonds is expected to be a strong feature in the Raman spectrum.

Pb-Br Symmetric Stretching: This mode, often weak in the IR, should be readily observable in the Raman spectrum, providing direct information on the Pb-Br bonds. researchgate.net

The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes, aiding in a thorough structural confirmation. mdpi.com

Table 3: Key Raman Shifts for Dibromodiphenylplumbane Note: Assignments are based on the principles of Raman spectroscopy and data from analogous compounds.

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Expected Intensity |

| Phenyl Ring Breathing Mode | ~1000 | Strong |

| Aromatic C=C Stretch | ~1580 | Strong |

| Pb-C Symmetric Stretch | ~210 | Strong |

| Pb-Br Symmetric Stretch | ~130 | Strong |

This interactive table is based on general principles and data from related diphenyl compounds. urfu.ruresearchgate.net

Recent advancements in vibrational spectroscopy have overcome the classical diffraction limit of light, enabling chemical analysis with sub-micron or even nanoscale spatial resolution. These techniques, while not yet widely applied to specific organolead compounds, offer powerful potential for future studies.

Quantum Cascade Laser (QCL) Infrared Spectroscopy: QCL-IR uses high-powered, tunable lasers to acquire IR spectra rapidly, making it suitable for high-throughput chemical imaging. purdue.edu This could be used to quickly map the distribution of dibromodiphenylplumbane within a composite material or on a surface. hmdb.ca

Optical Photothermal Infrared (O-PTIR) Spectroscopy: O-PTIR is a super-resolution technique that uses a visible laser to detect the photothermal expansion of a sample caused by the absorption of IR light from a tunable laser. libretexts.org This method bypasses the IR diffraction limit, achieving spatial resolution down to ~450 nm. harvard.edu O-PTIR could be used to obtain a clear IR spectrum from a single microcrystal of dibromodiphenylplumbane or to analyze its chemical integrity at a sub-cellular level in toxicological studies. libretexts.orgharvard.edu

Atomic Force Microscopy-Infrared (AFM-IR): This technique combines the high spatial resolution of AFM with the chemical specificity of IR spectroscopy. purdue.edu An AFM tip detects the thermal expansion of a sample as it absorbs IR radiation, providing IR spectra with a spatial resolution of tens of nanometers. hmdb.ca AFM-IR would be an unparalleled tool for investigating nanoscale phenomena, such as the initial stages of degradation at a specific site on a dibromodiphenylplumbane crystal or its interaction with a substrate surface. purdue.edu

Raman Spectroscopy for Molecular Structure and Bonding Insights[14],[15],[12],

Mass Spectrometry (MS) for Molecular Mass and Characteristic Ion Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio of ions. For dibromodiphenylplumbane, electron ionization mass spectrometry (EI-MS) would be employed to generate a molecular ion and various fragment ions.

The mass spectrum would be expected to show a complex isotopic pattern for the molecular ion [C12H10Br2Pb]+• due to the multiple stable isotopes of lead (204Pb, 206Pb, 207Pb, 208Pb) and bromine (79Br, 81Br). This characteristic pattern provides a definitive confirmation of the elemental composition.

Fragmentation in the mass spectrometer typically involves the cleavage of the lead-carbon and lead-bromine bonds. libretexts.org Key fragmentation pathways would likely include the sequential loss of bromine atoms and phenyl groups. Expected fragment ions would include [Ph2PbBr]+, [PhPbBr]+, [PbBr]+, [PhPb]+, and [Pb]+. Analysis of these fragments helps to piece together the molecular structure.

X-ray Diffraction (XRD) and Electron Microscopy for Crystalline Structure and Morphology

X-ray diffraction (XRD) and electron microscopy are cornerstone techniques for investigating the solid-state structure of crystalline materials like dibromodiphenylplumbane, which has been described as forming white microcrystals. lookchem.commalvernpanalytical.com These methods provide information from the atomic level to the macroscopic morphology.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystal. nih.govnih.gov If a suitable single crystal of dibromodiphenylplumbane can be grown, this technique can provide definitive data on:

Crystal System and Space Group: Defines the symmetry of the crystal lattice.

Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The exact position of each atom (Pb, Br, C) in the unit cell.

Bond Lengths and Angles: Precise measurements of the Pb-C and Pb-Br bond lengths and the C-Pb-C, Br-Pb-Br, and C-Pb-Br bond angles, which are critical for understanding the molecule's geometry.

This data allows for the unambiguous determination of the molecular structure, confirming the coordination around the central lead atom.

Powder X-ray Diffraction for Phase Analysis and Crystallinity

Powder X-ray diffraction (PXRD) is used when single crystals are not available or for routine phase identification of a bulk sample. bruker.comresearchgate.net The sample is irradiated with X-rays, and the diffraction pattern, a plot of intensity versus diffraction angle (2θ), acts as a unique "fingerprint" for the crystalline phase. malvernpanalytical.comyoutube.com This technique is valuable for:

Confirming the phase purity of a synthesized batch of dibromodiphenylplumbane.

Identifying the material by comparing its diffraction pattern to reference databases like the Powder Diffraction File™ (PDF®) from the International Centre for Diffraction Data (ICDD). icdd.com

Determining the degree of crystallinity in a sample. bruker.com

High-Resolution Transmission Electron Microscopy (HRTEM) and Scanning Electron Microscopy (SEM) for Microstructural Characterization

Electron microscopy techniques are used to visualize the morphology and microstructure of the material.

Scanning Electron Microscopy (SEM): Provides images of the sample's surface topography, revealing information about the size, shape, and texture of the dibromodiphenylplumbane microcrystals. lookchem.com

High-Resolution Transmission Electron Microscopy (HRTEM): Offers much higher magnification, allowing for the visualization of the crystal lattice itself. This can reveal details about crystal defects, grain boundaries, and the atomic-scale structure of the material.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. numberanalytics.com For dibromodiphenylplumbane, XPS analysis would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted core-level electrons. nih.gov

High-resolution scans of the Pb 4f, Br 3d, and C 1s regions would provide key information:

Elemental Confirmation: The presence of peaks at characteristic binding energies confirms the presence of lead, bromine, and carbon on the surface.

Oxidation State: The precise binding energy of the lead (Pb 4f) peak is sensitive to its oxidation state, which is expected to be +4 in this compound. This allows for confirmation of the lead's chemical environment. nih.govacs.orgrsc.org

Surface Contamination: XPS is highly effective at detecting any surface oxidation or adventitious contaminants not part of the primary compound.

| Element | Core Level | Expected Binding Energy Range (eV) | Information Obtained |

| Lead (Pb) | 4f | ~138-143 | Oxidation state, confirmation of Pb |

| Bromine (Br) | 3d | ~68-70 | Confirmation of bromide |

| Carbon (C) | 1s | ~284-286 | Phenyl group confirmation, surface carbon |

Table 1: Hypothetical XPS Data for Dibromodiphenylplumbane.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing insights into its electronic transitions. researchgate.net The absorption of light promotes electrons from a ground state to an excited state. In dibromodiphenylplumbane, the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would be dominated by electronic transitions within the phenyl rings. researchgate.netsharif.edu

Expected absorptions would include:

π → π* transitions: These high-energy transitions are characteristic of the aromatic system of the phenyl groups and typically occur in the UV region.

Charge-Transfer Bands: Transitions involving the lead and bromine atoms (n → σ* or ligand-to-metal charge transfer) may also be present. sharif.eduosti.gov

The position and intensity of these absorption bands are sensitive to the molecular environment and conjugation.

| Transition Type | Expected Wavelength Region (nm) | Associated Moiety |

| π → π | ~250-280 | Phenyl rings |

| n → σ | >280 | Pb-Br, Pb-C bonds |

Table 2: Expected UV-Vis Absorption Data for Dibromodiphenylplumbane.

Computational Chemistry Investigations of Dibromodiphenylplumbane

Quantum Chemical Calculations: Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) Approaches

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in modern computational chemistry for studying the electronic properties of molecules. rsc.orgarxiv.org DFT is used to determine the ground-state electronic structure, while TD-DFT is employed to investigate excited states and simulate electronic spectra. nih.govmdpi.com These quantum chemical calculations offer a balance between computational cost and accuracy, making them suitable for medium to large-sized molecules like dibromodiphenylplumbane. plos.orgrsc.org

DFT calculations are instrumental in predicting the electronic structure and energetic properties of dibromodiphenylplumbane. aps.orgaps.org By solving the Kohn-Sham equations, one can obtain the optimized molecular geometry, orbital energies, and thermodynamic properties. rsc.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. scielo.org.mxphyschemres.org A smaller gap generally suggests higher reactivity. scielo.org.mx

Furthermore, DFT allows for the calculation of formation energies, which indicate the thermodynamic stability of the molecule relative to its constituent elements or fragments. arxiv.orgnih.gov The molecular electrostatic potential (MEP) can also be mapped onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for intermolecular interactions. scielo.org.mx

Table 1: Illustrative DFT-Calculated Electronic and Energetic Properties of Dibromodiphenylplumbane This table presents hypothetical data to illustrate the typical output of DFT calculations for this class of compound.

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -6.58 | eV | Electron-donating ability |

| LUMO Energy | -1.23 | eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.35 | eV | Chemical reactivity, stability |

| Dipole Moment | 3.45 | Debye | Molecular polarity |

| Formation Energy | +150.2 | kJ/mol | Thermodynamic stability |

Computational spectroscopy is a powerful application of quantum chemical calculations, allowing for the prediction and interpretation of various spectra. ripublication.comnumberanalytics.com

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for isotopes like ¹H and ¹³C. nih.gov These theoretical predictions are invaluable for assigning signals in experimental NMR spectra. nih.govripublication.com

IR Spectra: DFT calculations can determine the vibrational frequencies and their corresponding intensities, which are used to simulate the infrared (IR) spectrum. ripublication.com By analyzing the vibrational modes, each calculated frequency can be assigned to specific bond stretches, bends, or torsions within the molecule, aiding in the interpretation of experimental IR data.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). nih.govmdpi.com It calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of absorption bands. scirp.org This allows for the prediction of the maximum absorption wavelengths (λ_max) and helps assign them to specific electronic transitions, such as n → π* or π → π*. imgroupofresearchers.com

Table 2: Illustrative Simulated Spectroscopic Data for Dibromodiphenylplumbane This table presents hypothetical data to illustrate the typical output of spectroscopic simulations.

| Spectrum Type | Parameter | Predicted Value | Assignment/Comment |

| ¹³C NMR | Chemical Shift (δ) | 128.5 - 135.0 ppm | Aromatic carbons |

| ¹H NMR | Chemical Shift (δ) | 7.4 - 7.8 ppm | Phenyl protons |

| IR | Vibrational Frequency (ν) | ~3050 cm⁻¹ | C-H stretching (aromatic) |

| IR | Vibrational Frequency (ν) | ~480 cm⁻¹ | Pb-C stretching |

| UV-Vis | Absorption Max (λ_max) | ~265 nm | π → π* transition in phenyl rings |

Prediction of Electronic Structure and Energetics

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.comnih.gov By solving Newton's equations of motion for a system, MD provides detailed information on the conformational dynamics and non-covalent interactions of dibromodiphenylplumbane. mun.ca These simulations can reveal how the molecule behaves in different environments, such as in solution or in a crystal lattice. mdpi.com

MD simulations are particularly useful for exploring the molecule's conformational landscape. The rotation of the phenyl groups around the lead-carbon bonds can lead to various conformers with different energies. MD can sample these conformations and, through analysis techniques like clustering, identify the most stable or populated conformational states. mun.cabonvinlab.org This is crucial for understanding how the molecule's shape influences its properties and interactions. The simulations also provide insight into intermolecular interactions, modeling how molecules of dibromodiphenylplumbane would pack in a condensed phase and what forces (e.g., van der Waals, electrostatic) govern these interactions. bioisi.pt

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanism of chemical reactions involving dibromodiphenylplumbane, such as ligand substitution or decomposition, requires the characterization of the potential energy surface. smu.edu Computational methods can be used to model reaction pathways, connecting reactants to products via a transition state. numberanalytics.comims.ac.jp

A transition state is the highest energy point along a reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. numberanalytics.com Quantum chemical calculations, often using DFT, can locate the geometry of the transition state and calculate its energy. ims.ac.jpunipi.it Methods like the Nudged Elastic Band (NEB) or similar path-finding algorithms can be employed to find the minimum energy path between reactants and products. ims.ac.jp The calculated activation energy (the energy difference between the reactants and the transition state) is a key parameter for predicting reaction rates using Transition State Theory. rsc.org Such studies can elucidate whether a reaction proceeds through, for example, an associative or dissociative mechanism. unipi.itaps.org

Elucidation of Bonding Characteristics and Relativistic Effects in Organolead Systems

For compounds containing heavy elements like lead, relativistic effects significantly influence their chemical and physical properties. numberanalytics.comnumberanalytics.com These effects arise because the core electrons in heavy atoms move at speeds that are a considerable fraction of the speed of light, leading to a relativistic increase in their mass. numberanalytics.com This has two main consequences: a contraction and stabilization of s and p orbitals, and an expansion and destabilization of d and f orbitals. numberanalytics.com

In dibromodiphenylplumbane, these effects alter the nature of the lead-carbon and lead-bromine bonds. ceitec.eu The relativistic contraction of the 6s orbital of lead is a well-known phenomenon that influences bond lengths, bond strengths, and molecular geometry. numberanalytics.comnumberanalytics.com Furthermore, spin-orbit coupling, another relativistic effect, becomes very important for heavy elements. ceitec.euarxiv.org It splits the p-orbitals into p₁/₂ and p₃/₂ sublevels, which can lead to changes in bonding character and reactivity compared to lighter analogues. core.ac.uk Computational models for heavy elements must explicitly include these relativistic effects, either through scalar relativistic approximations or more complete four-component methods, to accurately describe the bonding and electronic structure. arxiv.orgcore.ac.uk

Advanced Applications of Dibromodiphenylplumbane in Catalysis and Materials Science

Catalytic Applications in Organic Synthesis

Organolead compounds have been explored for their catalytic activities in various organic transformations. alfachemic.comchemicalbull.com Their utility often stems from the nature of the carbon-lead bond and the ability of the lead center to facilitate reactions. wikipedia.org

Cross-Coupling Reactions Catalyzed by Organolead Compounds

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Current time information in Bangalore, IN. While palladium-catalyzed reactions are most common, other organometallic compounds have been investigated. nih.gov Aryl and vinyl organolead compounds are known to be more reactive than analogous organotin compounds and have been used to synthesize sterically hindered biaryls. wikipedia.org The general reactivity of organoleads suggests a potential, though not specifically documented, role for dibromodiphenylplumbane in such coupling reactions. The mechanism often involves transmetalation steps where the organic group is transferred from lead to a transition metal catalyst. wikipedia.org

Polymer Synthesis and Modification

The synthesis of polymers often relies on catalytic processes. Organolead compounds have been investigated as potential catalysts in polymer production, such as in the formation of polyurethane foams. chimia.ch In these reactions, the organolead compound can catalyze the reaction between isocyanates and polyols. chimia.ch A study on various organolead compounds, including those of the R2PbX2 type (analogous to dibromodiphenylplumbane), explored their catalytic effect on the isocyanate-hydroxyl reaction, a key step in polyurethane synthesis. chimia.ch

Development of New Catalytic Pathways

The development of novel catalytic pathways is a continuous effort in chemical research. wikipedia.org Organolead compounds, due to the weak C-Pb bond, can easily undergo homolytic cleavage to form free radicals, which can initiate various chemical reactions. wikipedia.org This property makes them potential radical initiators. wikipedia.org Furthermore, certain organolead compounds are used in reactions like oxyplumbation, where organolead alkoxides add to polar alkenes, with the lead compound acting as a catalyst. wikipedia.org While specific pathways involving dibromodiphenylplumbane are not detailed in the literature, the general reactivity of organoleads suggests potential for its inclusion in designing new catalytic cycles.

Integration into Functional Materials and Optoelectronic Devices

Organometallic compounds are increasingly integral to the development of advanced materials with specific electronic and optical properties. chemicalbull.com

Precursors for Conducting Polymers and Nanocomposites

Conducting polymers are organic materials that can conduct electricity. nih.gov These materials are often synthesized from monomer precursors through various polymerization methods. While there is no specific mention of dibromodiphenylplumbane as a precursor, organometallic compounds can, in principle, be used to synthesize or be incorporated into polymer backbones or nanocomposites.

Role in Photoactive and Optoelectronic Materials

Photoactive materials can absorb light and convert it into other forms of energy. acs.org A significant area of research within organolead chemistry is the use of organolead halides in perovskite solar cells and other optoelectronic devices. alfachemic.comnih.govnih.gov These materials, particularly lead halide perovskites, exhibit excellent optoelectronic properties, including high light absorption and efficient charge transport. chemicalbull.comnih.gov For instance, phenyl viologen lead iodide has been noted for its potential in light-emitting applications due to its high luminescence and stability. nih.govacs.orgnih.gov The inclusion of phenyl groups in the organic cation of lead halide perovskites is known to influence the material's structure, often resulting in layered formations. aip.org Although dibromodiphenylplumbane is not a perovskite itself, its constituent parts (lead, phenyl groups) are components of these advanced materials, suggesting a theoretical potential for its use as a precursor or component in the synthesis of novel photoactive materials.

Research and Development of Novel Material Architectures

The exploration of novel material architectures is a burgeoning field in materials science, driven by the potential to create materials with tailored properties for specific applications. Organometallic compounds, in particular, are of significant interest as building blocks or precursors for these advanced materials due to their unique structural and electronic characteristics. However, a thorough review of the current scientific literature reveals a notable gap in the research and development of novel material architectures specifically utilizing Plumbane (B1204880), dibromodiphenyl- .

Extensive searches for the application of dibromodiphenylplumbane in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and other supramolecular structures have not yielded specific research findings or detailed data. While the broader field of organolead chemistry has seen some exploration in materials science, the focus has largely been on other lead-containing compounds. The specific role and potential benefits of incorporating the diphenylplumbane moiety, functionalized with bromo groups, into extended material frameworks remain an uninvestigated area.

This lack of research presents a significant opportunity for future investigations. The inherent properties of the lead atom, combined with the steric and electronic effects of the phenyl and bromo substituents in dibromodiphenylplumbane, could potentially lead to the formation of unique and structurally complex material architectures with novel catalytic or material science applications. Future research in this area would be essential to understand the potential of this specific compound in the advanced design of materials.

Future Directions and Emerging Research Avenues for Dibromodiphenylplumbane

Exploration of Novel Synthetic Methodologies

The traditional synthesis of organolead compounds often relies on methods such as the reaction of a Grignard reagent with a lead(II) halide like lead(II) chloride. wikipedia.orgnumberanalytics.com While effective, these methods can present challenges in terms of substrate scope and functional group tolerance. Future research is anticipated to pivot towards more sophisticated and sustainable synthetic strategies that offer greater precision, efficiency, and environmental compatibility. afjbs.comnih.gov

Promising avenues include:

Photoredox Catalysis : This technique uses light energy to drive chemical reactions, often under mild conditions. afjbs.com It could provide a novel pathway for the formation of the C-Pb bond by activating precursors at ambient temperatures, potentially offering a greener alternative to traditional thermal methods. afjbs.com

Mechanochemistry : By using mechanical force (e.g., ball milling) to induce chemical reactions, mechanochemistry can significantly reduce or eliminate the need for solvents. nih.gov This solvent-free approach is a cornerstone of green chemistry and could lead to cleaner and more economical processes for producing dibromodiphenylplumbane. nih.gov

Flow Chemistry : The integration of continuous flow systems allows for precise control over reaction parameters, enhanced safety, and easier scalability. afjbs.com Applying flow chemistry to the synthesis of dibromodiphenylplumbane could improve yield and purity while minimizing waste through optimized, continuous processing.

Table 1: Comparison of Potential Synthetic Methodologies for Dibromodiphenylplumbane This table is interactive and can be sorted by clicking on the column headers.

| Methodology | Potential Advantages for Dibromodiphenylplumbane Synthesis | Key Research Focus |

|---|---|---|

| Traditional (e.g., Grignard) | Established and well-understood reaction pathway. | Improving functional group tolerance and reducing stoichiometric byproducts. |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, use of sustainable energy source (light). afjbs.com | Development of suitable photosensitizers and lead precursors compatible with light-mediated reactions. |

| Mechanochemistry | Reduced or eliminated solvent use, potential for novel reactivity, energy efficiency. nih.gov | Optimization of milling parameters (frequency, time) and study of solid-state reaction mechanisms. |

| Flow Chemistry | Precise control of temperature and time, enhanced safety for handling toxic reagents, improved scalability. afjbs.com | Design of microreactors resistant to organometallic compounds and development of in-line analysis techniques. |

Advanced Mechanistic Studies and Discovery of New Reactive Intermediates

The reactivity of organolead compounds is largely dictated by the formation of transient reactive intermediates. wikipedia.org Known intermediates in organolead chemistry include lead-centered free radicals (e.g., R₃Pb•) and plumbylenes (R₂Pb), which are the lead analogues of carbenes. wikipedia.orgcentre-cired.fr These species are typically generated under specific conditions, such as the reaction of an organolead halide with sodium at low temperatures. wikipedia.org

Future research must focus on a deeper mechanistic understanding of how dibromodiphenylplumbane behaves in reactions. This involves:

Detecting and Characterizing Intermediates : Employing advanced techniques like laser flash photolysis, low-temperature matrix isolation spectroscopy, and advanced mass spectrometry to directly observe and characterize short-lived intermediates derived from dibromodiphenylplumbane.

Computational Modeling : Using quantum chemical calculations to predict the structures, stabilities, and reaction pathways of potential intermediates. This can help elucidate complex reaction mechanisms, such as disproportionation pathways where plumbylenes can transform into other lead species. wikipedia.org

Exploring New Reactivity : A thorough understanding of the intermediates could allow chemists to design reactions that harness their unique reactivity for novel chemical transformations, such as the synthesis of sterically hindered biaryl compounds or complex polymeric structures. chemeurope.com

Development of Integrated Spectroscopic and Computational Approaches

The characterization of complex organometallic compounds like dibromodiphenylplumbane requires a synergistic approach that combines experimental spectroscopic data with high-level computational analysis. irb.hrrsc.org While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and X-ray Crystallography are fundamental, their power is greatly enhanced when coupled with theoretical models. numberanalytics.comnsf.gov

Future research in this area should pursue:

Advanced NMR Studies : Beyond standard ¹H and ¹³C NMR, systematic studies using ²⁰⁷Pb NMR are crucial. The chemical shifts in ²⁰⁷Pb NMR are highly sensitive to the coordination environment of the lead atom, providing invaluable data on structure and bonding.

Synergistic Interpretation : An integrated approach where computational methods, particularly Density Functional Theory (DFT), are used to simulate spectra is essential. rsc.orgrsc.org This allows for the precise assignment of experimental signals, the interpretation of subtle spectral features, and the validation of proposed molecular structures. nsf.govresearchgate.net For example, DFT can calculate NMR chemical shifts and vibrational frequencies, which can then be compared directly with experimental data to confirm the structure of dibromodiphenylplumbane and its derivatives. researchgate.net

Database Development : Engineering specialized spectroscopic databases that integrate experimental and computational data for organolead compounds would accelerate research and innovation, providing a valuable resource for structural elucidation and materials design. rsc.org

Table 2: Predicted Spectroscopic Data for Dibromodiphenylplumbane This table presents hypothetical data based on known trends for similar organolead compounds and serves as a target for future experimental verification.

| Spectroscopic Technique | Predicted Observation | Rationale / Information Gained |

|---|---|---|

| ¹H NMR | Multiplets in the aromatic region (~7.0-8.0 ppm) | Provides information on the phenyl ring protons. |

| ¹³C NMR | Resonances for ipso, ortho, meta, and para carbons | Confirms the presence and symmetry of the phenyl groups attached to lead. |

| ²⁰⁷Pb NMR | A specific chemical shift value | Highly sensitive to the electronic environment of the lead nucleus; crucial for structural characterization. |

| Infrared (IR) Spectroscopy | Characteristic C-H and C=C stretching of phenyl groups; Pb-C and Pb-Br stretching frequencies in the far-IR region. | Confirms functional groups and provides direct evidence of the lead-carbon and lead-bromine bonds. |

| X-ray Crystallography | Precise bond lengths (C-Pb, Pb-Br) and angles (C-Pb-C) | Provides definitive solid-state molecular structure and intermolecular packing information. |

Expanding Applications in Advanced Materials Science beyond Current Scope

The application of organolead compounds has historically been dominated by uses such as antiknock agents in gasoline (tetraethyllead) or as reagents in organic synthesis. wikipedia.orgalfa-chemistry.com More recently, organolead halide perovskites have emerged as revolutionary materials in photovoltaics. rsc.org For dibromodiphenylplumbane, future research should explore its potential as a building block for new advanced materials, moving beyond its role as a simple precursor.

Potential innovative applications include:

Lead-Containing Polymers : Dibromodiphenylplumbane could serve as a monomer or co-monomer in polymerization reactions to create novel organometallic polymers. These materials could possess unique properties, such as high refractive indices for optical applications or specific electronic properties for use in sensors or semiconductor devices.

Precursors for Nanomaterials : Controlled decomposition of dibromodiphenylplumbane could be a route to synthesizing lead-based nanoparticles or quantum dots with tailored sizes and properties.

Dopants in Materials : Introducing dibromodiphenylplumbane in small quantities into other material matrices could modify their electronic, optical, or catalytic properties. For example, its incorporation into certain host lattices could enhance photocatalytic activity. rsc.org

Design of Sustainable Organolead Chemistry Approaches

The primary limitation for the widespread use of organolead compounds is their toxicity. wikipedia.org A critical future direction for the entire field is the development of sustainable chemical practices that mitigate environmental and health risks. researchgate.net This aligns with the principles of Green Chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

For dibromodiphenylplumbane and related compounds, this involves:

Designing for Reduced Toxicity : Investigating how modifications to the organic ligands (the phenyl groups) could influence the compound's bioavailability and toxicity. For example, attaching bulky groups might sterically hinder interactions with biological systems.

Catalytic Cycles : Moving away from stoichiometric reactions towards catalytic cycles where the lead compound is regenerated and reused, drastically reducing waste and the amount of lead required.

Benign Solvents and Conditions : As mentioned in the synthesis section, adopting greener solvents (or solvent-free conditions) and energy-efficient methods (e.g., microwave or photochemical activation) is paramount. nih.gov

Circular Economy Principles : Developing methods for the recovery and recycling of lead from waste streams, creating a more circular and sustainable life cycle for organolead materials. researchgate.net This includes exploring the bioconversion of organometallic species in environmental contexts to better manage their fate. core.ac.uk

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula / Type |

|---|---|

| Dibromodiphenylplumbane | C₁₂H₁₀Br₂Pb |

| Hexaethyldilead | Pb₂(C₂H₅)₆ |

| Lead(II) Chloride | PbCl₂ |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for dibromodiphenylplumbane, and how do reaction conditions influence yield and purity?

- Methodological Answer : Dibromodiphenylplumbane is synthesized via transmetallation or halogen exchange reactions. For example, reacting triphenylplumbane with bromine in anhydrous dichloromethane under inert atmosphere (argon) at 0–5°C yields dibromodiphenylplumbane. Stoichiometric control (1:2 molar ratio of PbPh₃ to Br₂) is critical to avoid over-bromination. Purification involves fractional crystallization from toluene . Yield optimization requires monitoring reaction progress via <sup>207</sup>Pb NMR to detect intermediates like PbPh₂Br .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing dibromodiphenylplumbane?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies phenyl group symmetry and bromine-induced deshielding.

- <sup>207</sup>Pb NMR : Key for confirming Pb oxidation state (+4) and bonding environment (δ ~2500 ppm for Pb-Br) .

- X-ray Diffraction (XRD) : Resolves Pb-Br bond lengths (~2.6–2.8 Å) and tetrahedral geometry. Note: Crystals are air-sensitive; use paraffin oil coating during mounting .

Q. How does dibromodiphenylplumbane’s thermodynamic instability impact experimental handling?

- Methodological Answer : The compound decomposes via Pb-Br bond cleavage upon exposure to moisture or light. Storage recommendations:

- Temperature : –20°C in amber vials.

- Solvent : Stabilized in dry tetrahydrofuran (THF) with molecular sieves.

- Handling : Use gloveboxes with O₂/H₂O < 1 ppm. Decomposition products (e.g., PbBr₂) can be detected via TGA-DSC, showing mass loss at >120°C .

Advanced Research Questions

Q. What mechanistic insights explain the electrophilic reactivity of dibromodiphenylplumbane in cross-coupling reactions?

- Methodological Answer : Dibromodiphenylplumbane acts as a Pb(IV) electrophile in Stille-type couplings. Density Functional Theory (DFT) studies reveal:

- Transition State : A planar Pb center facilitates oxidative addition to Pd(0) catalysts.

- Kinetics : Rate-determining step involves Pb-Br bond dissociation (ΔG‡ ~85 kJ/mol).

- Experimental validation: Use <sup>31</sup>P NMR to track Pd-Pb intermediates in reactions with PPh₃-ligated catalysts .

Q. How can computational modeling resolve discrepancies in reported Pb-Br vibrational frequencies?

- Methodological Answer : IR/Raman studies report ν(Pb-Br) between 180–220 cm⁻¹, but variations arise from solvent polarity and crystallographic packing. To reconcile

- DFT Simulations : Use B3LYP/def2-TZVP basis sets to model gas-phase vs. solvated (PCM) structures.

- Normal Mode Analysis : Assigns asymmetric (νₐₛ) and symmetric (νₛ) stretches. Compare with in situ Raman under controlled humidity .

Q. What strategies address contradictions in toxicity profiles of dibromodiphenylplumbane across studies?

- Methodological Answer : Discrepancies in LD₅₀ values (e.g., rodent studies: 146–420 mg/kg) arise from bioavailability differences (vehicle: DMSO vs. aqueous suspensions). Mitigation:

- In Vitro Assays : Use HepG2 cells to quantify Pb²⁺ release via ICP-MS.

- Chelation Studies : Co-administer EDTA to distinguish Pb-specific toxicity from bromide effects .

Methodological Considerations for Data Interpretation

Q. How to design experiments isolating the electronic effects of bromine vs. phenyl groups in dibromodiphenylplumbane?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.